An In-depth Technical Guide to 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
An In-depth Technical Guide to 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione, a specialized chemical probe of significant interest in contemporary drug discovery and chemical biology. We will explore its fundamental physicochemical properties, detail a representative synthetic pathway, and elucidate its primary mechanism of action as a covalent modifier. A significant focus is placed on its application as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs). This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to facilitate its use in the laboratory.
Introduction
1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione is a substituted N-phenylmaleimide derivative. The intrinsic reactivity of the maleimide moiety, coupled with the specific substitution pattern on the phenyl ring, makes this compound a valuable molecular tool. Maleimides are well-established electrophilic "warheads" that react selectively with nucleophilic thiol groups, most notably the side chain of cysteine residues in proteins. This reactivity forms the basis of its utility in creating stable, covalent protein-ligand conjugates.
In recent years, the field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality.[1] TPD utilizes bifunctional molecules, or PROTACs, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[2] A PROTAC consists of a ligand that binds the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[3] 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione has gained prominence for its role as a building block for ligands that recruit Cereblon (CRBN), a key E3 ubiquitin ligase substrate receptor widely exploited in PROTAC design.[4][5] Understanding the properties and handling of this compound is therefore crucial for scientists engaged in developing next-generation covalent therapeutics and protein degraders.
Physicochemical Properties
A precise understanding of the compound's properties is the foundation for its effective application in experimental settings.
Chemical Structure
The molecule consists of a central pyrrole-2,5-dione (maleimide) ring N-substituted with a 2-methoxy-4-nitrophenyl group.
Caption: Chemical structure of the title compound.
Core Data
A summary of essential quantitative data for 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione is provided below.
| Property | Value | Source |
| CAS Number | 184171-53-7 | [] |
| Molecular Formula | C₁₁H₈N₂O₅ | [] |
| Molecular Weight | 248.19 g/mol | [] |
| SMILES | COC1=C(C=CC(=C1)[O-])N2C(=O)C=CC2=O | [] |
Note: Experimental properties like solubility and stability are highly dependent on the solvent and storage conditions and should be determined empirically for specific applications.
Synthesis and Characterization
The synthesis of N-substituted maleimides is a well-established process in organic chemistry. A common and reliable method involves the condensation of a primary amine with maleic anhydride to form a maleamic acid intermediate, followed by cyclodehydration.
Representative Synthetic Workflow
The synthesis proceeds in two key steps:
-
Amidation: Reaction of 2-methoxy-4-nitroaniline with maleic anhydride to open the anhydride ring and form the corresponding maleamic acid.
-
Cyclodehydration: The maleamic acid is then heated, often with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, to induce ring closure and form the target maleimide.
Caption: A two-step workflow for the synthesis of the title compound.
Characterization
Expertise & Trustworthiness: The identity and purity of the synthesized compound must be rigorously validated. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact mass and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the carbonyl (C=O) stretches of the imide and the nitro (NO₂) group vibrations.
Mechanism of Action: Covalent Modification of Cysteine
The primary utility of the maleimide moiety is its ability to act as a Michael acceptor in a conjugate addition reaction with soft nucleophiles, particularly thiols.[7]
Causality: The electron-withdrawing nature of the two adjacent carbonyl groups renders the double bond of the maleimide ring highly electrophilic. This makes it susceptible to attack by the nucleophilic thiolate anion (R-S⁻) of a cysteine residue. The reaction proceeds rapidly under mild, near-neutral pH conditions, forming a stable thioether bond.[7][8] This covalent and often irreversible linkage is fundamental to its application as a chemical probe and in the design of targeted covalent inhibitors.[]
Caption: The covalent reaction between the maleimide and a cysteine thiol.
Application in Targeted Protein Degradation (TPD)
A major application for this compound and its derivatives is in the construction of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[10] CRBN is the substrate receptor for the CRL4^CRBN E3 ligase complex.[5]
PROTAC Mechanism:
-
Ternary Complex Formation: A PROTAC molecule simultaneously binds to a Protein of Interest (POI) and the CRBN E3 ligase, forming a POI-PROTAC-CRBN ternary complex.[2]
-
Ubiquitination: This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin (Ub) proteins from a charged E2 enzyme to lysine residues on the surface of the POI. This process is repeated to form a poly-ubiquitin chain.
-
Proteasomal Degradation: The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the tagged POI into small peptides, while the PROTAC is released to engage in another catalytic cycle.
This compound serves as a key precursor for creating the CRBN-binding ligand portion of the PROTAC.
Caption: Hijacking the ubiquitin-proteasome system using a CRBN-based PROTAC.
Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific equipment and reagents.
Protocol 1: Synthesis of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione
Rationale: This protocol follows the classic two-step synthesis, using acetic acid as a solvent for the initial amidation and acetic anhydride/sodium acetate for the subsequent cyclization, which is a robust and widely published method.
Materials:
-
2-methoxy-4-nitroaniline
-
Maleic anhydride
-
Glacial acetic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard purification apparatus (filtration, recrystallization solvents like ethanol/water)
Procedure:
-
Step A (Maleamic Acid Formation): a. In a round-bottom flask, dissolve 1.0 equivalent of 2-methoxy-4-nitroaniline in glacial acetic acid. b. Add 1.1 equivalents of maleic anhydride to the solution. c. Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by TLC. d. Upon completion, the intermediate maleamic acid may precipitate. If so, collect by filtration. Otherwise, proceed directly.
-
Step B (Cyclodehydration): a. To the maleamic acid mixture, add 1.5 equivalents of anhydrous sodium acetate and 3.0 equivalents of acetic anhydride. b. Fit the flask with a condenser and heat the mixture to 80-90 °C with stirring for 3-5 hours. c. After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice water with vigorous stirring. d. The solid product will precipitate. Allow it to stir for 30 minutes to ensure complete precipitation.
-
Purification: a. Collect the crude solid by vacuum filtration and wash thoroughly with cold water. b. Recrystallize the crude product from a suitable solvent system (e.g., ethanol or an ethanol/water mixture) to yield the pure 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione. c. Dry the final product under vacuum. Validate identity and purity using NMR and MS as described in Section 3.2.
Protocol 2: Assessing Covalent Modification of a Cysteine-Containing Peptide
Rationale: This protocol uses mass spectrometry to provide direct, unambiguous evidence of a covalent reaction by detecting the expected mass shift upon conjugation.
Materials:
-
A model peptide containing at least one cysteine residue (e.g., Glutathione).
-
1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione.
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.2).
-
DMSO (for stock solution).
-
Mass spectrometer (e.g., LC-MS or MALDI-TOF).
Procedure:
-
Preparation: a. Prepare a 10 mM stock solution of the maleimide compound in DMSO. b. Prepare a 1 mg/mL (or ~1 mM) solution of the cysteine-containing peptide in the reaction buffer.
-
Reaction: a. In a microcentrifuge tube, combine 100 µL of the peptide solution with 2-5 µL of the maleimide stock solution (providing a 2-5 fold molar excess of the maleimide). b. Vortex briefly and incubate at room temperature for 1-2 hours.
-
Analysis: a. Analyze a small aliquot of the reaction mixture directly by mass spectrometry. b. As a control, analyze an aliquot of the unreacted peptide solution. c. Validation: Compare the mass spectra. A successful covalent reaction is confirmed by the disappearance (or reduction) of the mass peak corresponding to the starting peptide and the appearance of a new peak corresponding to [Mass of Peptide + 248.19 Da].
Conclusion and Future Directions
1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2,5-dione is more than a simple chemical reagent; it is a sophisticated building block that bridges the fields of covalent inhibition and targeted protein degradation. Its well-defined reactivity, combined with its role as a precursor to potent CRBN ligands, ensures its continued relevance in the development of novel therapeutics. Future research will likely focus on incorporating this and similar maleimide-based scaffolds into increasingly complex molecular architectures, such as covalent PROTACs and other multi-modal drugs, to tackle the most challenging targets in human disease.[11]
References
A comprehensive list of sources is provided for verification and further reading.
-
Chemsrc. 1-(2-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE | CAS#:22265-77-6. [Link]
-
National Center for Biotechnology Information. 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. PubChem. [Link]
-
Syeda, T. M., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. [Link]
-
National Center for Biotechnology Information. 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione. PubChem. [Link]
-
Syeda, T. M., et al. (2023). (PDF) 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. ResearchGate. [Link]
-
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]
-
ResearchGate. (PDF) Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles. [Link]
-
Wikipedia. Cereblon E3 ligase modulator. [Link]
-
Gabizon, R., et al. (2021). Covalent PROTACs: the best of both worlds?. PMC - NIH. [Link]
-
Fischer, E. S., et al. (2018). Chemical Ligand Space of Cereblon. PMC - NIH. [Link]
-
National Center for Biotechnology Information. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PMC - NIH. [Link]
-
BMG Labtech. (2023). PROTACs: proteolysis-targeting chimeras. [Link]
-
National Center for Biotechnology Information. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. PMC - NIH. [Link]
-
National Center for Biotechnology Information. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. [Link]
-
National Center for Biotechnology Information. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. [Link]
-
ACS Publications. (2024). Chemoproteomic Covalent Ligand Discovery as the PROTAC-gonist: The Future of Targeted Degradation Medicines. ACS Central Science. [Link]
-
YouTube. (2022). Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. [Link]
-
Marin Biologic Laboratories. Expanding the Toolbox of PROTAC Degraders with Covalent Ligands for Genetically Validated Targets. [Link]
-
National Center for Biotechnology Information. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. [Link]
-
ResearchGate. Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects.... [Link]
-
National Center for Biotechnology Information. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. [Link]
-
PubMed Central. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. [Link]
-
ACS Publications. Selective and Efficient Cysteine Conjugation by Maleimides in the Presence of Phosphine Reductants. Bioconjugate Chemistry. [Link]
-
MDPI. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. [Link]
-
Gosset. Cereblon E3 Ligase Pathway. [Link]
-
Arvinas. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. [Link]
-
Royal Society of Chemistry. (2020). New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. [Link]
-
ScienceDirect. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. [Link]
-
National Center for Biotechnology Information. (2022). An overview of PROTACs: a promising drug discovery paradigm. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 5. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]
